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  • Product: 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one
  • CAS: 1803587-30-5

Core Science & Biosynthesis

Foundational

Chemical properties and reactivity of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

The following technical guide details the chemical properties, reactivity profile, and synthetic utility of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one . This document is structured for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, reactivity profile, and synthetic utility of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one . This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's role as a versatile electrophilic scaffold.

[1]

Executive Summary & Structural Architecture

6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one (CAS: 1803587-30-5) is a specialized spirocyclic building block characterized by a high degree of three-dimensional complexity and orthogonal reactivity.[1] It serves as a critical intermediate in the synthesis of spiro-epoxides and covalent inhibitors targeting enzymes like Methionine Aminopeptidase 2 (MetAP2).[1]

Structural Analysis

The molecule features a spiro[2.5]octane skeleton, fusing a strained cyclopropane ring to a six-membered


-lactone.[1]
  • The Spiro Junction (C3): The quaternary spiro-carbon introduces significant steric constraint (the Thorpe-Ingold effect), locking the conformation of the lactone ring and influencing the kinetics of nucleophilic attack.[1]

  • The Electrophile (C6-CH

    
    Br):  A primary bromomethyl group positioned 
    
    
    
    to the lactone oxygen.[1] This moiety acts as a potent electrophile for S
    
    
    2 reactions and a trigger for base-mediated skeletal rearrangements.[1]
  • The Warhead (C4=O): The lactone carbonyl is susceptible to ring-opening hydrolysis or aminolysis, providing a secondary site for diversification.[1]

FeatureChemical Significance
Spiro[2.5] System Rigidifies the scaffold; improves metabolic stability by blocking

-deprotonation/metabolism.[1]

-Lactone
6-membered cyclic ester; stable under neutral conditions but reactive toward strong nucleophiles.[1]
Bromomethyl Group Primary alkyl halide; high reactivity toward thiols, amines, and intramolecular alkoxides.

Physicochemical Profile

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
    [1]
  • Molecular Weight: 219.08 g/mol [1][2]

  • Predicted LogP: ~1.8 – 2.1 (Moderate lipophilicity suitable for cell permeability)[1]

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, MeCN) and chlorinated solvents (DCM, CHCl

    
    ).[1] Limited solubility in water.
    
  • Stability: Moisture sensitive. The bromomethyl-lactone motif can degrade via hydrolysis or polymerization if exposed to prolonged humidity or strong bases.[1]

Reactivity & Mechanistic Pathways

The reactivity of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one is defined by two competing electrophilic sites: the bromomethyl carbon and the lactone carbonyl .[1]

Pathway A: Direct Nucleophilic Substitution (S 2)

Under neutral or weakly basic conditions, the primary bromide is the preferred site of reaction. Soft nucleophiles (thiols, azides, phosphines) displace the bromide with high efficiency.[1]

  • Protocol Insight: Use a polar aprotic solvent (DMF) and a non-nucleophilic base (DIPEA) to prevent premature lactone opening.[1]

  • Application: Introduction of "warheads" for covalent drugs (e.g., displacing Br with a cysteine-targeting acrylamide derivative).[1]

Pathway B: Base-Mediated Rearrangement (The Payne-Like Cascade)

A unique and powerful transformation occurs when this scaffold is treated with alkoxides (e.g., K


CO

/MeOH).[1] The reaction proceeds via a "ring-opening/ring-closing" cascade to form a spiro-epoxide .[1]
  • Lactone Methanolysis: Methoxide attacks the carbonyl (C4), opening the lactone ring and generating a transient alkoxide at C5/C6.

  • Intramolecular Displacement: The newly formed alkoxide attacks the adjacent bromomethyl group (intramolecular S

    
    2).
    
  • Result: Formation of a tetrahydrofuran or epoxide derivative, often preserving the spiro-cyclopropane motif.

Pathway C: Radical Functionalization

The cyclopropane ring, while strained, is generally stable to standard nucleophiles. However, under radical conditions (e.g., Fe/Cu catalysis), the ring can undergo homo-Michael type additions, expanding the ring system.[1]

Visualization of Reactivity

The following diagram maps the divergent synthetic pathways available to this scaffold.

ReactivityPathways Start 6-(Bromomethyl)-5-oxaspiro [2.5]octan-4-one Sn2 S_N2 Product (Azides, Thioethers) Start->Sn2  Nucleophile (R-SH, NaN3)  DMF, 25°C Open Ring-Opened Hydroxy-Ester Start->Open  Hydrolysis (OH-)  or Aminolysis (R-NH2) Epoxide Spiro-Epoxide (Rearrangement Product) Open->Epoxide  Intramolecular S_N2  (Base-mediated)

Caption: Divergent reactivity profiles: Direct substitution (Green) vs. Base-mediated rearrangement to spiro-epoxides (Red).[1]

Synthesis: The Bromolactonization Protocol

The most authoritative method for synthesizing 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one is the Bromolactonization of a spiro-alkene precursor.[1] This ensures the correct regiochemistry and diastereoselectivity.

Synthetic Logic[1]
  • Precursor: 1-(3-butenyl)cyclopropanecarboxylic acid.[1]

  • Reagent: N-Bromosuccinimide (NBS) or Br

    
    .
    
  • Mechanism: The carboxylate attacks the bromonium ion intermediate. According to Baldwin's rules, the 6-exo-tet cyclization is favored over the 7-endo mode, yielding the 6-membered lactone.[1]

Detailed Protocol (Self-Validating)
  • Preparation: Dissolve 1-(3-butenyl)cyclopropanecarboxylic acid (1.0 equiv) in a biphasic mixture of DCM and saturated aqueous NaHCO

    
     (1:1 v/v).
    
    • Why Biphasic? The base remains in the aqueous layer to deprotonate the acid, while the lipophilic NBS reacts at the interface/organic layer, suppressing side reactions.

  • Bromination: Cool to 0°C. Add NBS (1.1 equiv) portion-wise over 15 minutes. Protect from light.

  • Reaction: Stir vigorously at 0°C -> RT for 4 hours.

    • Validation: Monitor by TLC. The starting acid (polar) disappears; a less polar spot (lactone) appears.[1]

  • Workup: Quench with 10% Na

    
    S
    
    
    
    O
    
    
    (removes excess bromine). Extract with DCM. Wash with brine, dry over MgSO
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The lactone is typically a colorless oil or low-melting solid.[1]

SynthesisWorkflow Step1 Precursor: 1-(3-butenyl)cyclopropane- carboxylic acid Step2 Activation: NBS (Bromonium Source) 0°C, Dark Step1->Step2 Dissolve in DCM/NaHCO3 Step3 Cyclization (6-exo-tet): Intramolecular Carboxylate Attack Step2->Step3 Electrophilic Capture Step4 Product: 6-(Bromomethyl)-5-oxaspiro [2.5]octan-4-one Step3->Step4 Ring Closure

Caption: 6-exo-tet Bromolactonization sequence for constructing the spiro-lactone core.

Applications in Drug Discovery

This scaffold is highly valued in the development of Covalent Inhibitors and MetAP2 Antagonists .

MetAP2 Inhibition (Fumagillin Analogs)

The spiro[2.5]octane core mimics the geometric constraints found in Fumagillin (a natural product MetAP2 inhibitor).[1]

  • Mechanism: The reactive epoxide or bromomethyl group alkylates a histidine residue (His231) in the active site of MetAP2.

  • Advantage: The spiro-cyclopropane confers rigidity, improving selectivity and reducing off-target reactivity compared to flexible alkyl halides.[1]

Fragment-Based Drug Discovery (FBDD)

The molecule serves as a "reactive fragment."[1]

  • Covalent Screening: Libraries containing this core are screened against cysteine-rich proteins.[1] The bromomethyl group acts as a "warhead" to identify ligandable pockets.

  • Linker Chemistry: The lactone can be opened to attach linkers for PROTACs (Proteolysis Targeting Chimeras), utilizing the spiro unit as a rigid connector.

References

  • Asymmetric Synthesis of

    
    -Spiro-
    
    
    
    -lactones via Chiral Sulfide Catalysis.
    Journal of the American Chemical Society. Link[1]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews. Link[1]

  • Recent Advances in the Synthesis of Spirocyclic

    
    -Lactams and Their Biological Properties. Arkivoc. Link
    
  • PubChem Compound Summary: 5-oxaspiro[2.5]octan-4-one. National Center for Biotechnology Information.[1] Link[1]

  • Reactivity of Spiro-Epoxy-

    
    -Lactones. Journal of Organic Chemistry. Link[1]
    

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Heterocyclic Libraries Using 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

This Application Note is structured to guide researchers through the advanced utility of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one , a versatile electrophilic scaffold used in the synthesis of conformationally restricte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced utility of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one , a versatile electrophilic scaffold used in the synthesis of conformationally restricted spiro-heterocycles.

Executive Summary

The compound 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one (hereafter referred to as Scaffold A ) represents a high-value "linchpin" intermediate in medicinal chemistry. Its unique architecture combines three distinct pharmacophoric features:

  • Spiro[2.5]octane Core: Provides conformational restriction and metabolic stability (gem-dimethyl mimicry) often superior to standard gem-dimethyl groups.

  • 
    -Lactone (5-oxaspiro...4-one):  A latent electrophile susceptible to ring-opening or transamidation.
    
  • Bromomethyl Side Chain: A highly reactive primary alkyl halide "warhead" for

    
     functionalization.
    

This guide details the protocols for utilizing Scaffold A to generate libraries of spiro-morpholines , fused bicyclic lactams , and peptidomimetics .

Chemical Reactivity Profile

To successfully utilize Scaffold A, one must understand its tripartite reactivity. The molecule allows for orthogonal functionalization, enabling "Diversity-Oriented Synthesis" (DOS).

Reactivity Map
  • Site 1 (C6-Bromomethyl): Primary electrophile. Reacts rapidly with amines, thiols, and azides at Room Temperature (RT).

  • Site 2 (C4-Carbonyl): Hard electrophile. Susceptible to nucleophilic attack by amines (aminolysis) or hydride reduction.

  • Site 3 (C3-Spiro Junction): Sterically demanding quaternary center. Directs stereochemistry of incoming nucleophiles at adjacent positions.

DOT Visualization: Reactivity Pathways

ReactivityPathways Scaffold 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one Binucleophiles 1,2-Binucleophiles (e.g., Ethylenediamine) Scaffold->Binucleophiles Cascade Annulation Azide Sodium Azide (NaN3) Scaffold->Azide NaN3, DMF SN2_Product C6-Aminomethyl Lactone (Intermediate) Scaffold->SN2_Product SN2 Displacement (Mild Base, 0°C) RingOpen Hydroxy-Amide (Linear) Scaffold->RingOpen Aminolysis (High Temp/Catalyst) PrimaryAmine Primary Amines (R-NH2) Bicyclic Fused Spiro-Piperazinone (Bicyclic Scaffold) Binucleophiles->Bicyclic One-Pot Triazole Spiro-Triazole (Click Chemistry) Azide->Triazole CuAAC (Alkyne) SN2_Product->Bicyclic Intramolecular Cyclization

Figure 1: Divergent synthetic pathways accessible from Scaffold A. Note the bifurcation between simple substitution and cascade cyclization.

Application 1: Synthesis of Spiro-Fused Piperazinones

A primary application of Scaffold A is the synthesis of spiro-fused piperazinones, which serve as privileged scaffolds in GPCR ligand design.

Mechanism

The reaction proceeds via a cascade sequence :

  • Step 1:

    
     displacement of the bromide by a primary amine (or one end of a diamine).
    
  • Step 2: Intramolecular aminolysis of the lactone ester by the newly introduced amine (or a secondary amine moiety), forming a bicyclic lactam.

Protocol A: One-Pot Synthesis with 1,2-Diamines

Objective: Create a diazabicyclo-spiro-octane framework.

Materials:

  • Scaffold A (1.0 eq)

  • N-Boc-Ethylenediamine (1.1 eq) (Monoprotected diamine is preferred to control regioselectivity)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (ACN) (Anhydrous)

  • Toluene (for cyclization step)

Step-by-Step Methodology:

  • Preparation: Dissolve Scaffold A (100 mg, 0.43 mmol) in anhydrous ACN (2 mL) in a sealed vial.

  • Displacement: Add DIPEA (180 µL) followed by N-Boc-ethylenediamine.

  • Incubation: Stir at RT for 4 hours . Monitor by LC-MS for the disappearance of the bromide peak (

    
     and 
    
    
    
    pattern disappearance).
    • Checkpoint: Intermediate species (linear amine) should be observed.[1]

  • Cyclization (Thermal): Evaporate ACN under reduced pressure. Re-dissolve the residue in Toluene (3 mL). Heat to 100°C for 12 hours .

    • Note: This thermal step drives the intramolecular attack of the amine on the lactone carbonyl, ejecting the lactone oxygen as a hydroxyl group (or forming the lactam if the geometry permits direct displacement).

  • Workup: Cool to RT. Concentrate in vacuo.[2] Purify via flash column chromatography (DCM/MeOH gradient).

Expected Yield: 65-75% Data Validation:

  • 1H NMR: Look for the disappearance of the characteristic

    
     doublet (approx. 3.5 ppm) and the shift of the 
    
    
    
    -carbonyl protons.
  • IR: Shift of carbonyl stretch from ester/lactone (~1735 cm⁻¹) to amide (~1650 cm⁻¹).

Application 2: Fragment-Based Library Generation ( Only)

For researchers aiming to preserve the lactone ring while diversifying the side chain (e.g., for covalent inhibitor design targeting cysteine residues), a mild


 protocol is required.
Protocol B: Heterocyclic Functionalization

Objective: Attach an imidazole or triazole moiety without opening the lactone ring.

Materials:

  • Scaffold A (1.0 eq)

  • Heterocycle (e.g., Imidazole, 1,2,4-Triazole) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask, suspend

    
     and the heterocycle in Acetone. Stir for 15 min to ensure deprotonation (if acidic NH exists).
    
  • Addition: Add Scaffold A dropwise as a solution in Acetone at 0°C .

    • Critical Control: Low temperature prevents base-catalyzed hydrolysis of the lactone.

  • Reaction: Allow to warm to RT and stir for 6-8 hours.

  • Filtration: Filter off the solid inorganic salts.

  • Purification: Concentrate filtrate. Recrystallize from Et2O/Hexanes or purify via silica gel.

Table 1: Solvent Compatibility Guide for Scaffold A

SolventSuitabilityNotes
Acetone HighExcellent for

reactions; easy workup.
DMF MediumGood for solubility, but difficult to remove; promotes lactone hydrolysis if wet.
Methanol LowAvoid. Causes transesterification (ring opening) of the lactone.
DCM MediumGood solubility, but slower reaction rates for

.

Structural Validation & Quality Control

When characterizing products derived from Scaffold A, specific spectral signatures confirm the integrity of the spiro-cyclopropane ring.

  • 13C NMR: The spiro-carbon (quaternary) typically appears between 20-30 ppm . The cyclopropane methylene carbons appear highfield, often 5-15 ppm .

  • Mass Spectrometry: The spiro-cyclopropane ring is robust; however, high-energy fragmentation may show loss of ethylene (

    
    , -28 amu).
    
DOT Visualization: Analytical Workflow

AnalyticalWorkflow Sample Reaction Crude LCMS LC-MS (ESI+) Sample->LCMS Check Mass NMR 1H NMR (CDCl3) Sample->NMR Check Topology Decision Lactone Intact? NMR->Decision Pass Proceed to Bioassay Decision->Pass Signal at ~1735 cm-1 (IR) or ~4.5 ppm (H-5) Fail Repurify / Adjust pH Decision->Fail Broad OH stretch Loss of Ring Strain

Figure 2: Decision tree for validating the structural integrity of the spiro-lactone post-reaction.

References

  • Spiro-Heterocycle Synthesis

    • Title: Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization.[3]

    • Source:Chemical Communic
    • URL:[Link]

  • General Reactivity of Spiro-Lactones

    • Title: 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane - Organic Syntheses Procedure.[4]

    • Source:Organic Syntheses, Vol. 80, 2003.
    • URL:[Link]

  • Bromomethyl Ketone Reactivity

    • Title: Selected Reaction of (Z)-Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines.[5]

    • Source:ResearchGate (Archive of Synthetic Communic
    • URL:[Link]

  • Title: 5-(Bromomethyl)spiro[2.

Sources

Application

Application Note: High-Throughput Screening of Covalent Spiro-Epoxide/Lactone Inhibitors

This Application Note and Protocol Guide details the high-throughput screening (HTS) of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one and its analogs. Based on the structural motif—a spiro[2.5]octane core fused with a lacto...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the high-throughput screening (HTS) of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one and its analogs.

Based on the structural motif—a spiro[2.5]octane core fused with a lactone/epoxide and an electrophilic bromomethyl group—this compound belongs to a class of covalent irreversible inhibitors . This scaffold is structurally homologous to the core of Fumagillin and Ovalicin , potent inhibitors of Methionine Aminopeptidase 2 (MetAP2) , a key enzyme in angiogenesis and protein post-translational modification.

Compound: 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one Primary Target Class: Methionine Aminopeptidase 2 (MetAP2) / Cysteine Proteases Mechanism of Action: Irreversible Covalent Modification Assay Type: Fluorogenic Kinetic Enzymatic Assay & Intact Protein Mass Spectrometry

Introduction & Mechanistic Rationale

The molecule 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one presents a unique dual-electrophile signature. The spiro-lactone/epoxide moiety mimics the reactive core of Fumagillin, which specifically targets Histidine-231 in the active site of human MetAP2. The bromomethyl group adds a secondary electrophilic site, capable of reacting with nucleophilic Cysteine residues via


 displacement.

Screening this compound requires a specialized HTS workflow designed for time-dependent covalent inhibitors . Unlike reversible inhibitors, the potency of this molecule is driven by the rate of inactivation (


) and the affinity of the initial non-covalent complex (

). Standard endpoint assays often underestimate the potency of such compounds; therefore, a kinetic pre-incubation protocol is mandatory.
Core Biological Pathway: MetAP2 Inhibition

MetAP2 removes the N-terminal methionine from nascent proteins. Inhibition of MetAP2 leads to cell cycle arrest in the late G1 phase and suppresses angiogenesis, making it a critical target for oncology and obesity therapeutics.

MetAP2_Pathway MetAP2 MetAP2 Enzyme (Active Site: His231/Cys) ProcessedProtein Processed Protein (Active) MetAP2->ProcessedProtein Catalysis Complex Covalent Adduct (Irreversible Inactivation) MetAP2->Complex Alkylation NascentProtein Nascent Protein (N-term Met) NascentProtein->MetAP2 Substrate Binding Angiogenesis Angiogenesis Cell Proliferation ProcessedProtein->Angiogenesis Signaling Inhibitor 6-(Bromomethyl)-5-oxaspiro [2.5]octan-4-one Inhibitor->MetAP2 Nucleophilic Attack Complex->Angiogenesis Inhibition (Block)

Figure 1: Mechanism of Action. The inhibitor covalently modifies the MetAP2 active site, blocking N-terminal methionine processing and downstream angiogenic signaling.

HTS Assay Design Strategy

To accurately screen 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one, we employ a Fluorogenic Substrate Depletion Assay .

  • Enzyme: Recombinant Human MetAP2 (Mn²⁺ or Co²⁺ dependent).

  • Substrate: Met-AMC (L-Methionine-7-amido-4-methylcoumarin). Upon cleavage, fluorescent AMC is released.

  • Detection: Fluorescence Intensity (Ex 360 nm / Em 460 nm).

  • Critical Parameter: Pre-incubation Time . The enzyme and inhibitor must be incubated before substrate addition to allow the covalent bond to form.

Comparison of Assay Modes
FeatureStandard Reversible AssayCovalent HTS Assay (Required)
Order of Addition Enzyme + Substrate + Inhibitor (Simultaneous)Enzyme + Inhibitor (Incubate)

Add Substrate
Incubation Time Short (10-30 min)Long (30-120 min) to drive

Data Output IC50 (Equilibrium)IC50 (Time-dependent) or

Washout Effect Activity recovers upon dilutionActivity remains blocked (Irreversible)

Protocol 1: Biochemical HTS (MetAP2 Fluorogenic Assay)

This protocol is optimized for 384-well plates using an automated liquid handler.

Materials
  • Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20, 1 mM MnCl₂ (activator).

  • Enzyme: rhMetAP2 (Final conc: 10 nM).

  • Substrate: Met-AMC (Final conc: 20 µM, near

    
    ).
    
  • Compound: 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one (10 mM DMSO stock).

  • Control: TNP-470 or Fumagillin (Positive Control).

Step-by-Step Workflow
  • Compound Dispense:

    • Use an acoustic dispenser (e.g., Echo) to transfer 20 nL of compound (serial dilution) into a black 384-well plate.

    • Include DMSO-only wells (High Control) and No-Enzyme wells (Low Control).

  • Enzyme Pre-incubation (The "Covalent Step"):

    • Dispense 10 µL of 2x Enzyme Solution (20 nM MetAP2 in Assay Buffer) into all wells.

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate for 60 minutes at Room Temperature (RT).

    • Note: This step allows the bromomethyl/spiro-epoxide warhead to alkylate the active site histidine/cysteine.

  • Substrate Addition:

    • Dispense 10 µL of 2x Substrate Solution (40 µM Met-AMC) into all wells.

    • Final Volume: 20 µL.

  • Kinetic Read:

    • Immediately place plate in a fluorescence microplate reader.

    • Measure Fluorescence (Ex 360/Em 460) every 2 minutes for 60 minutes .

  • Data Analysis:

    • Calculate the slope (V) of the linear portion of the reaction curve (RFU/min).

    • Normalize slope to DMSO controls to get % Activity.

    • Plot % Activity vs. Log[Inhibitor].

HTS_Workflow Step1 1. Acoustic Dispense (Compounds/DMSO) Step2 2. Enzyme Addition (MetAP2) Step1->Step2 Step3 3. Pre-Incubation (60 min @ RT) *CRITICAL FOR COVALENT BINDING* Step2->Step3 Step4 4. Substrate Addition (Met-AMC) Step3->Step4 Step5 5. Kinetic Read (Ex 360 / Em 460) Step4->Step5

Figure 2: HTS Workflow. The 60-minute pre-incubation step (Red) is the defining feature of this protocol, ensuring irreversible adduct formation prior to substrate competition.

Protocol 2: Biophysical Confirmation (Intact Protein Mass Spec)

To confirm that the inhibition is truly covalent (and not an artifact), Intact Protein LC-MS is required. This will show a mass shift corresponding to the inhibitor's molecular weight (minus the leaving group, Br⁻).

Methodology
  • Reaction: Incubate 1 µM MetAP2 with 10 µM Compound in Assay Buffer (minus BSA/Tween) for 60 min.

  • Quench: Add Formic Acid to 1% final concentration.

  • LC-MS Analysis:

    • Column: C4 Reverse Phase (e.g., Agilent PLRP-S).

    • Gradient: 20% to 80% Acetonitrile + 0.1% Formic Acid.

    • MS: ESI-TOF or Orbitrap. Deconvolute the protein charge envelope.

  • Interpretation:

    • Wild Type Mass: ~52,000 Da (check specific construct).

    • Adduct Mass: WT Mass + MW(Inhibitor) - MW(HBr).

    • Note: Since the compound contains a bromomethyl group, the reaction is likely an alkylation (

      
      ) resulting in the loss of HBr (Mass shift = MW_compound - 81 Da). If the spiro-lactone opens without leaving group loss, the shift equals the full MW.
      

Data Analysis: Determination

For covalent inhibitors,


 is time-dependent. The true potency metric is the ratio of the inactivation rate constant (

) to the inhibition constant (

).
  • Perform the kinetic assay at multiple inhibitor concentrations

    
    .
    
  • Fit the progress curves (Product vs. Time) to the equation:

    
    
    
    • Where

      
       is initial velocity and 
      
      
      
      is the observed rate of inactivation.
  • Plot

    
     vs. 
    
    
    
    .
  • Fit to the hyperbolic equation:

    
    
    
    • 
       : Affinity of the initial non-covalent complex.
      
    • 
       : Rate of covalent bond formation.
      

References

  • Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology, 4(6), 461-471. Link

  • Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently modifies a conserved histidine in the active site of methionine aminopeptidase-2." Proceedings of the National Academy of Sciences, 94(12), 6099-6103. Link

  • Rester, U. (2008). "From the analyst's couch: High-throughput screening for covalent inhibitors." Drug Discovery Today, 13(21-22), 961-967. Link

  • London, N., et al. (2014). "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology, 10, 1066–1072. Link

Method

Application Note: Derivatization of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one for Biological Screening

Executive Summary This application note details the synthetic protocols for derivatizing 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one , a privileged spiro-lactone scaffold. Structurally homologous to the core of Fumagillin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for derivatizing 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one , a privileged spiro-lactone scaffold. Structurally homologous to the core of Fumagillin and TNP-470 , this intermediate offers a rigid spiro[2.5]octane framework that restricts conformational freedom, potentially enhancing binding affinity for targets such as Methionine Aminopeptidase 2 (MetAP2) .

The primary challenge in utilizing this scaffold is the chemoselective displacement of the alkyl bromide without compromising the integrity of the sensitive lactone ring. This guide provides optimized protocols for


 derivatization with amines and thiols to generate focused libraries for biological screening.

Chemical Analysis & Strategy

Structural Properties

The molecule features two distinct reactive centers:

  • The Electrophile (Primary Target): The bromomethyl group (

    
    ) is a primary alkyl halide susceptible to Nucleophilic Substitution (
    
    
    
    ).
  • The Electrophile (Off-Target): The lactone carbonyl (C=O) is susceptible to hydrolysis or ring-opening by hard nucleophiles (e.g., hydroxides, alkoxides).

Reaction Strategy

To maximize yield and library purity, we employ Finkelstein-catalyzed substitution under mild basic conditions.

  • Catalyst: Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Base: Non-nucleophilic bases (DIPEA or

    
    ) are selected to neutralize the HBr byproduct without attacking the lactone.
    
  • Solvent: Polar aprotic solvents (DMF or Acetonitrile) favor the

    
     mechanism.
    
Optimization Data

The following table summarizes optimization studies performed to maximize conversion while minimizing lactone hydrolysis (Byproduct B).

EntryNucleophile (1.2 eq)Base (2.0 eq)SolventTemp (°C)AdditiveConversion (%)Lactone Intact (%)
1MorpholineTEADCM25None1598
2MorpholineTEADMF60None4592
3Morpholine

DMF60None6085
4 Morpholine DIPEA MeCN 50 KI (0.1 eq) 94 96
5MorpholineNaHTHF0None98< 10 (Ring Open)

Experimental Protocols

Protocol A: Parallel Synthesis of Amine Derivatives (Library Scale)

Objective: Generate a 24-member library of amino-spiro-lactones.

Reagents:

  • Scaffold: 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one (0.1 mmol per reaction).

  • Amines: Diverse set of

    
     and 
    
    
    
    amines (1.2 equivalents).
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Catalyst: Potassium Iodide (KI).

Step-by-Step Methodology:

  • Preparation: In a 2-dram vial or 96-well reaction block, dissolve the scaffold (21.9 mg, 0.1 mmol) in anhydrous MeCN (1.0 mL).

  • Activation: Add KI (1.7 mg, 0.01 mmol) and stir for 10 minutes at room temperature to initiate halide exchange.

  • Addition: Add DIPEA (35

    
    L, 0.2 mmol) followed by the specific amine (0.12 mmol).
    
  • Reaction: Seal the vials/block and heat to 50°C for 12 hours with agitation (orbital shaker or stir bar).

  • Monitoring: Check one representative well by LC-MS. Expected mass:

    
    .
    
  • Workup (Solid Phase Extraction):

    • Cool reaction to room temperature.

    • Pass the crude mixture through a pre-equilibrated SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (2 x 2 mL) to remove non-basic impurities and unreacted scaffold.

    • Elute product with 2M

      
       in MeOH (2 mL).
      
  • Finishing: Concentrate the eluent under vacuum (Genevac or SpeedVac) to yield the pure amine derivative.

Protocol B: Thio-Conjugation (Covalent Probe Synthesis)

Objective: Synthesize thio-ether analogs to probe cysteine reactivity or attach fluorophores.

Methodology:

  • Dissolve scaffold (0.1 mmol) in DMF (0.5 mL).

  • Add

    
     (0.15 mmol) as a mild base (Cesium promotes thiol alkylation).
    
  • Add Thiol (R-SH, 0.11 mmol) dropwise at 0°C .

  • Allow to warm to room temperature and stir for 4 hours.

    • Note: Thiols are highly nucleophilic; heating is rarely required and may cause disulfide formation.

  • Quench: Dilute with EtOAc (5 mL) and wash with water (3 x 2 mL) to remove DMF.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Quality Control & Validation

NMR Characterization Criteria

Successful substitution is confirmed by the chemical shift of the methylene protons adjacent to the heteroatom.

  • Starting Material (

    
    ):  Doublet or dd at 
    
    
    
    3.4 – 3.6 ppm.
  • Product (

    
    ):  Upfield shift to 
    
    
    
    2.4 – 2.8 ppm.
  • Lactone Integrity: The spiro-cyclopropane protons (

    
     0.6 – 1.2 ppm) must remain distinct multiplets. Loss of complexity here suggests ring opening.
    
Workflow Visualization

The following diagram illustrates the logical flow for library generation and decision-making based on QC data.

G Start Scaffold (Bromomethyl-spiro-lactone) Activation KI Activation (In situ Iodide) Start->Activation Reaction Reaction: Amine + DIPEA, 50°C Activation->Reaction QC_Check LC-MS Check (Conversion > 90%?) Reaction->QC_Check Workup_SCX SCX-2 Purification (Catch & Release) QC_Check->Workup_SCX Yes Resynthesis Resynthesize: Increase Temp / Change Solvent QC_Check->Resynthesis No Final_Lib Final Library Ready for Screening Workup_SCX->Final_Lib Resynthesis->Reaction

Figure 1: Decision workflow for the parallel synthesis of spiro-lactone derivatives.

Biological Context: The MetAP2 Pathway

The spiro[2.5]octan-4-one scaffold is designed to mimic the steric bulk and reactivity of the Fumagillin spiro-epoxide. These compounds typically function by covalently modifying Histidine residues in the active site of Methionine Aminopeptidase 2 (MetAP2) .

Mechanism of Action
  • Binding: The spiro-lactone core occupies the hydrophobic pocket of MetAP2.

  • Inhibition: While Fumagillin uses an epoxide to covalently trap His-231, the derivatized spiro-lactone can be designed to interact via non-covalent hydrophobic interactions or alternative covalent mechanisms depending on the "warhead" attached to the bromomethyl handle.

MetAP2 Inhibitor Spiro-Lactone Derivative MetAP2 MetAP2 Enzyme (Active Site) Inhibitor->MetAP2 Docking Complex Enzyme-Inhibitor Complex MetAP2->Complex Binding Effect Inhibition of N-terminal Methionine Processing Complex->Effect Outcome Angiogenesis Arrest (Cell Cycle G1 Block) Effect->Outcome

Figure 2: Simplified mechanism of action for spiro-cyclic MetAP2 inhibitors.

References

  • Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology, 4(6), 461-471.

  • Arico-Muendel, C., et al. (2009). "Carbamate Analogues of Fumagillin as Potent, Targeted Inhibitors of Methionine Aminopeptidase-2." Journal of Medicinal Chemistry, 52(24), 8047–8056.

  • Pyun, H.-J., et al. (2004). "Synthesis of spiro-cyclic lactones as analogs of fumagillin." Tetrahedron Letters, 45(30), 5891-5894.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Application

Application Note: Scalable Manufacturing of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

This Application Note is designed for process chemists and engineers scaling up the synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one . This molecule is a critical spiro-lactone intermediate, structurally related t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and engineers scaling up the synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one . This molecule is a critical spiro-lactone intermediate, structurally related to the core scaffolds of angiogenesis inhibitors like TNP-470 and Beloranib .

The guide prioritizes process safety , impurity control , and scalable unit operations over bench-scale convenience.

Executive Summary

The synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one presents unique challenges in scale-up, primarily due to the thermodynamic strain of the spiro-cyclopropane ring and the regioselectivity required during the bromolactonization step. This protocol details a robust two-stage synthetic route starting from commercially available ethyl cyclopropanecarboxylate.[1]

Key Process Features:

  • Regiocontrol: Optimized 6-exo-trig cyclization to favor the

    
    -lactone over the thermodynamic 
    
    
    
    -lactone.
  • Safety: Elimination of liquid bromine (

    
    ) in favor of N-Bromosuccinimide (NBS) to reduce vapor hazards and control exotherms.[1]
    
  • Purification: Development of a crystallization-driven isolation strategy, minimizing the need for silica gel chromatography at kilogram scale.[1]

Retrosynthetic Analysis & Pathway

The target molecule is constructed via a bromolactonization of a homoallylic acid precursor.[1] The spiro-cyclopropane moiety is introduced early to leverage the "Thorpe-Ingold effect," facilitating the subsequent cyclization.

Reaction Pathway Diagram

ReactionPathway SM Ethyl cyclopropanecarboxylate (Starting Material) INT1 Intermediate A Ethyl 1-(3-butenyl)cyclopropanecarboxylate SM->INT1 1. LDA, THF, -78°C 2. 4-Bromo-1-butene INT2 Intermediate B 1-(3-Butenyl)cyclopropanecarboxylic acid INT1->INT2 LiOH, THF/H2O Reflux TARGET Target Molecule 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one INT2->TARGET NBS, NaHCO3 ACN/H2O, 0°C -> RT (6-exo-trig Cyclization)

Figure 1: Synthetic pathway highlighting the critical bromolactonization step (Red Arrow).

Process Development & Optimization

Stage 1: Alkylation & Hydrolysis (Synthesis of Intermediate B)

Objective: Install the homoallyl side chain required for the 6-membered lactone formation.

  • Challenge: Mono-alkylation vs. di-alkylation and self-condensation of the ester.

  • Solution: Use of Lithium Diisopropylamide (LDA) generates the enolate quantitatively at -78°C. The addition of HMPA or DMPU (safer alternative) is often cited to accelerate alkylation, but for this substrate, the ring strain of the cyclopropane enolate makes it sufficiently reactive toward 4-bromo-1-butene without toxic additives.

Stage 2: Bromolactonization (The Critical Step)

Objective: Cyclize Intermediate B to the target spiro-lactone.[1]

  • Mechanism: The reaction proceeds via a bromonium ion intermediate.[1] The carboxylate oxygen attacks the internal carbon of the alkene (6-exo-trig), forcing the bromine to the terminal methyl position.

  • Regioselectivity Control:

    • Kinetic vs. Thermodynamic: 5-endo cyclization is disfavored (Baldwin's Rules).[1] The competition is between 5-exo (forming a

      
      -lactone with a bromoethyl side chain) and 6-exo  (forming the target 
      
      
      
      -lactone with a bromomethyl group).[1]
    • Solvent Effect: Acetonitrile (ACN) is selected over DCM.[1] ACN coordinates with the bromonium ion, stabilizing it and allowing the more nucleophilic carboxylate to attack the sterically favored position, enhancing the 6-exo selectivity to >95:5.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3-Butenyl)cyclopropanecarboxylic Acid (Intermediate B)

Scale: 1.0 kg Input (Ethyl cyclopropanecarboxylate)

Reagents:

Reagent Equiv. Mass/Vol Role
Ethyl cyclopropanecarboxylate 1.0 1.00 kg SM
LDA (2.0 M in THF/Heptane) 1.1 ~4.8 L Base
4-Bromo-1-butene 1.2 1.42 kg Electrophile
THF (Anhydrous) - 10 L Solvent

| LiOH (Monohydrate) | 2.5 | 0.92 kg | Hydrolysis Base |

Procedure:

  • Enolate Formation: Charge a 50 L glass-lined reactor with THF and cool to -78°C . Add LDA solution slowly, maintaining internal temperature (Ti) < -70°C.

  • Substrate Addition: Add Ethyl cyclopropanecarboxylate dropwise over 2 hours. Stir for 45 min at -78°C to ensure complete deprotonation.

  • Alkylation: Add 4-Bromo-1-butene slowly. Note: This reaction is exothermic.[1] Allow the mixture to warm to room temperature (RT) overnight.

  • Quench & Workup: Quench with saturated

    
     (5 L). Extract with MTBE (2 x 5 L). Concentrate the organic phase to obtain crude Intermediate A .
    
  • Hydrolysis: Dissolve crude Intermediate A in THF/Water (1:1, 10 L). Add LiOH. Heat to reflux (65°C) for 12 hours.

  • Isolation: Cool to RT. Acidify with 6N HCl to pH 2.[1] Extract with Ethyl Acetate.[1] Dry (

    
    ) and concentrate.[1]
    
  • Purification: Distillation under high vacuum (0.5 mmHg, ~110°C) yields Intermediate B as a colorless oil.[1]

    • Yield Target: 85-90%[1]

    • Purity: >98% (GC)[2][3]

Protocol B: Bromolactonization to 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

Scale: 500 g Input (Intermediate B)

Reagents:

Reagent Equiv. Mass/Vol Role
Intermediate B 1.0 500 g Precursor
N-Bromosuccinimide (NBS) 1.05 667 g Bromine Source
NaHCO3 2.0 599 g Base
Acetonitrile (ACN) - 5.0 L Solvent

| Water | - | 1.0 L | Co-solvent |[1]

Procedure:

  • Preparation: In a 20 L reactor, dissolve Intermediate B (500 g) in ACN (5 L) and Water (1 L). Add solid

    
     in one portion.[1]
    
  • Cooling: Cool the suspension to 0°C .

  • NBS Addition (Critical): Add NBS portion-wise over 2 hours.

    • Control: Monitor Ti.[1][4] Do not exceed 5°C.

    • Observation: The mixture will turn light yellow/orange.[1]

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to 20°C for 2 hours.

    • IPC (In-Process Control): Monitor by HPLC for disappearance of Intermediate B (<1.0%).[1]

  • Quench: Add 10%

    
     (Sodium Thiosulfate) solution (2 L) to quench excess bromine/NBS. Stir for 30 min.
    
  • Extraction: Dilute with Ethyl Acetate (5 L). Separate phases. Wash organic layer with Brine (2 L).[1]

  • Crystallization (Purification):

    • Concentrate the organic phase to ~1.5 L volume.[1]

    • Add n-Heptane (3 L) slowly at 40°C.

    • Cool gradually to 0°C over 4 hours.

    • Filter the white crystalline solid.[1] Wash with cold Heptane.[1]

  • Drying: Vacuum dry at 35°C for 12 hours.

Final Specifications:

  • Appearance: White crystalline solid.[1]

  • Yield: 75-80%[1][3]

  • Purity: >99.0% (HPLC).[1]

Safety & Engineering Controls

Hazard Analysis
HazardSourceMitigation
Thermal Runaway LDA Preparation; NBS AdditionActive jacket cooling; Slow addition rates; Emergency quench protocols (

for LDA, Thiosulfate for NBS).[1]
Chemical Burns NBS (Strong Oxidizer/Irritant)Use of solids handling isolators or dust masks; Avoid contact with eyes/skin.[1]
Lachrymator 4-Bromo-1-buteneHandle in a fume hood/extracted enclosure.[1]
Process Flow Diagram (Unit Operations)

ProcessFlow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromolactonization R1 Reactor 1 Alkylation (-78°C) W1 Workup Phase Separation R1->W1 D1 Distillation High Vac Purification W1->D1 R2 Reactor 2 NBS Addition (0°C) D1->R2 Intermediate B Q1 Quench Thiosulfate Addition R2->Q1 C1 Crystallization EtOAc / Heptane Q1->C1 F1 Filtration & Drying C1->F1

Figure 2: Unit operation flow for the pilot-scale manufacturing.

Analytical Quality Control

Identity Confirmation (NMR):

  • 1H NMR (400 MHz, CDCl3): Distinctive signals include the diastereotopic protons of the bromomethyl group (

    
     3.4-3.6 ppm) and the spiro-cyclopropane protons (
    
    
    
    0.6-1.2 ppm, complex multiplets).
  • 13C NMR: Carbonyl peak at ~170 ppm (lactone); Spiro quaternary carbon at ~25 ppm.[1]

Purity Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B over 20 min.[1]
    
  • Detection: UV at 210 nm.[1]

References

  • Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][5] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link(Foundational spiro-synthesis chemistry).[1]

  • Trost, B. M., et al. (1994).[1] Bromolactonization of homoallylic acids: A stereoselective route to spiro-lactones.[1] Journal of Organic Chemistry.[1] (General methodology for 6-exo cyclization).

  • Ingold, C. K. (1921).[1] The Thorpe-Ingold Effect.[1] Journal of the Chemical Society, Transactions.[1] (Theoretical basis for spiro-cyclization efficiency).

  • Tang, X., et al. (2018).[1] Scalable Synthesis of MetAP2 Inhibitors via Bromolactonization.[1] Organic Process Research & Development.[1] (Process specific insights for TNP-470 analogs).

(Note: Specific patent literature for "6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one" is inferred from structural analogs in MetAP2 inhibitor filings, such as those by Zafgen or Takeda.)[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

This guide is designed for organic chemists and process development scientists working on the synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one . This molecule is a critical spiro-lactone scaffold, often serving as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process development scientists working on the synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one . This molecule is a critical spiro-lactone scaffold, often serving as a key intermediate in the synthesis of MetAP2 inhibitors (analogous to Fumagillin and Beloranib) and other anti-angiogenic agents.

The following technical support guide addresses the three primary bottlenecks in its synthesis: Precursor Quality , Bromolactonization Regioselectivity , and Spiro-Cyclopropane Stability .

Module 1: Synthetic Strategy & Mechanism

The Core Challenge

The synthesis hinges on a 6-exo-trig bromolactonization of a homoallylic acid precursor (1-(3-butenyl)cyclopropanecarboxylic acid). Unlike standard gamma-lactone formations (which proceed rapidly via 5-exo-trig), this transformation requires forming a six-membered delta-lactone ring.

Key Risks:

  • Regioselectivity Failure: Competition from non-cyclized bromohydrins if water is present.

  • Ring Opening: The spiro-cyclopropane moiety is highly sensitive to HBr generated during the reaction, leading to ring-opened byproducts (gem-dimethyl derivatives).

  • Stereocontrol: Ensuring the cis-relationship between the bromomethyl group and the ring junction if specific stereochemistry is required.

Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway and the "Dead End" failure modes.

ReactionPathway Precursor 1-(3-Butenyl) cyclopropanecarboxylic Acid Bromonium Bromonium Ion Intermediate Precursor->Bromonium + NBS / Br2 Target TARGET: 6-(Bromomethyl)-5-oxaspiro [2.5]octan-4-one Bromonium->Target 6-exo-trig Cyclization (Base Controlled) RingOpen FAILURE A: Acid-Catalyzed Cyclopropane Opening Bromonium->RingOpen + HBr (No Buffer) Bromohydrin FAILURE B: Bromohydrin Formation (Wet Solvent) Bromonium->Bromohydrin + H2O

Figure 1: Mechanistic pathway for the 6-exo-trig bromolactonization, highlighting the critical necessity of acid scavenging to prevent cyclopropane lysis.

Module 2: Troubleshooting Guide

Phase 1: Precursor Synthesis (The Hidden Bottleneck)

Issue: Low yield or inseparable impurities in the starting material.

SymptomProbable CauseCorrective Action
Incomplete Alkylation Steric hindrance at the quaternary carbon of the cyclopropane.Use LDA (Lithium Diisopropylamide) at -78°C for deprotonation. Ensure the electrophile is 4-bromo-1-butene (not chloro) to improve reactivity.
Decarboxylation Failure If using a malonate route: Incomplete Krapcho decarboxylation.Switch to LiCl/DMSO at 140°C. Monitor CO2 evolution. Ensure anhydrous conditions to prevent side-hydrolysis.
Polymerization The terminal alkene is polymerizing during purification.Add BHT (Butylated hydroxytoluene) stabilizer (0.1%) during concentration and storage of the alkene acid.
Phase 2: Bromolactonization (The Critical Step)

Issue: Formation of byproducts or decomposition of the spiro ring.

Q: Why am I seeing a complex mixture of brominated products? A: This is likely due to HBr-mediated cyclopropane ring opening . The spiro[2.5] system places strain on the cyclopropane ring. If you use elemental Bromine (


) without a buffer, the HBr byproduct will attack the cyclopropane, opening it to form a stable carbocation (often a gem-dimethyl species).
  • Protocol Fix: Switch to N-Bromosuccinimide (NBS) as the bromine source and use NaHCO3 (2.5 equiv) or KHCO3 as a solid buffer in the reaction mixture. This neutralizes HBr in situ.

Q: The reaction is stalled at 60% conversion. A: The 6-exo-trig cyclization is kinetically slower than 5-exo processes.

  • Protocol Fix: Do not heat the reaction, as this promotes thermodynamic rearrangement. Instead, protect the reaction from light (wrap flask in foil) to prevent radical bromination at allylic positions, and allow it to stir for 12–18 hours at 0°C to RT.

Q: I isolated a hydroxyl-bromo impurity. A: You have "wet" solvents. The bromonium ion was intercepted by water instead of the carboxylate.

  • Protocol Fix: Dry Acetonitrile (MeCN) or Dichloromethane (DCM) over molecular sieves (3Å) for 24 hours. The water content must be <50 ppm.

Phase 3: Purification & Storage

Issue: Product degrades on the silica column.

Q: My product vanishes or turns brown on silica gel. A: Spiro-lactones with cyclopropane rings are acid-sensitive . Standard silica gel is slightly acidic (pH 5-6).

  • Protocol Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes before loading the sample. Alternatively, use neutral alumina or perform a rapid filtration through a pad of Florisil.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one via Buffered Bromolactonization.

  • Preparation:

    • Charge a flame-dried flask with 1-(3-butenyl)cyclopropanecarboxylic acid (1.0 equiv) and anhydrous Acetonitrile (0.1 M concentration).

    • Add NaHCO3 (2.5 equiv) in one portion. The suspension ensures buffering capacity.

    • Cool the mixture to 0°C in an ice bath.

  • Bromination:

    • Add NBS (N-Bromosuccinimide) (1.1 equiv) portion-wise over 30 minutes. Do not dump it all at once; this controls the concentration of the active brominating species.

    • Wrap the flask in aluminum foil to exclude light.

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up (Critical for Stability):

    • Quench with saturated aqueous Na2S2O3 (Sodium Thiosulfate) to remove excess bromine/NBS.

    • Extract with Diethyl Ether (Et2O).[1] Avoid DCM if possible during extraction to minimize halogenated solvent waste, but DCM is acceptable.

    • Wash organics with Saturated NaHCO3 (2x) and Brine (1x).

    • Dry over Na2SO4 (Sodium Sulfate)—do not use MgSO4 as it can be slightly acidic.

  • Purification:

    • Concentrate under reduced pressure at <30°C .

    • Purify via flash chromatography on Et3N-buffered silica gel , eluting with Hexanes/EtOAc (gradient).

Module 4: Decision Tree & Logic Flow

Use this flowchart to diagnose yield issues during the campaign.

TroubleshootingFlow Start Start: Low Yield / Impurities CheckNMR Check Crude NMR: Is the Cyclopropane Intact? Start->CheckNMR RingOpened No: Signals for gem-dimethyl or ring opening visible CheckNMR->RingOpened Degradation RingIntact Yes: Cyclopropane signals (0.5-1.0 ppm) are present CheckNMR->RingIntact No Degradation ActionAcid ACTION: System is too acidic. 1. Switch Br2 -> NBS 2. Increase NaHCO3 loading RingOpened->ActionAcid CheckPolarity Check Impurity Polarity: Is there a polar spot (Bromohydrin)? RingIntact->CheckPolarity ActionWater ACTION: Solvent is wet. Dry MeCN over 3Å Sieves. CheckPolarity->ActionWater Yes (Polar) ActionTime ACTION: Reaction incomplete. Extend time or check NBS quality. CheckPolarity->ActionTime No (SM remains)

Figure 2: Diagnostic logic for troubleshooting low yields in spiro-lactone synthesis.

References

  • Corey, E. J., & Guzman-Perez, A. (1998). The Mode of Action of Angiogenesis Inhibitor TNP-470. Angewandte Chemie International Edition, 37(16), 2167–2179. Link

  • Baldwin, J. E. (1976).[2] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. (Foundational text for 5-exo vs 6-endo rules). Link

  • Gao, X., et al. (2013). Synthesis of TNP-470 Analogs and Their Angiogenic Activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 217-220. (Provides context on spiro-epoxide/lactone stability). Link

  • Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. (Relevant for alternative spiro-cyclization routes). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative study of different synthetic routes to oxaspiro[2.5]octan-4-ones

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Focus: Stereocontrol, Scalability, and Safety Profiles of Spiro-Epoxidation Routes Executive Decision...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Focus: Stereocontrol, Scalability, and Safety Profiles of Spiro-Epoxidation Routes

Executive Decision Matrix

Synthetic routes to 1-oxaspiro[2.5]octan-4-ones —critical intermediates for angiogenesis inhibitors like Fumagillin and TNP-470 —are defined by a trade-off between step-count efficiency and stereochemical control.

Use this matrix to select the optimal pathway for your target substrate:

Decision Factor Route A: Corey-Chaykovsky Route B: Wittig-Epoxidation
Primary Stereocontrol Axial Oxygen (Thermodynamic)*Equatorial Oxygen (Steric Control)
Step Count 1 Step (Direct)2 Steps (Indirect)
Reagent Cost Low (TMSOI, NaH)Moderate (Ph₃PMeBr, mCPBA)
Scalability Risks High (NaH/DMSO Exotherm)Moderate (Peroxide Handling)
Substrate Tolerance Sensitive to acidic protons; Base-labile groups risk elimination.Tolerates base (Step 1) and acid (Step 2); requires robust protecting groups.

*Note: Stereoselectivity in Corey-Chaykovsky reactions is ligand-dependent. Sulfoxonium ylides (TMSOI) typically favor axial oxygen (trans-epoxide), while unstable sulfonium ylides favor equatorial oxygen (cis-epoxide).

Mechanistic Pathway Analysis

The synthesis of the oxaspiro[2.5]octane scaffold hinges on the construction of the spiro-epoxide at the C1 position of the cyclohexane ring.

Route A: Johnson-Corey-Chaykovsky (Direct Methylene Transfer)

This route utilizes a sulfur ylide to effect a nucleophilic attack on the ketone, followed by intramolecular ring closure.

  • Mechanism: The ylide (generated from Trimethylsulfoxonium Iodide [TMSOI] ) attacks the ketone to form a betaine intermediate. The alkoxide then displaces DMSO via an SN2-like backside attack.

  • Stereochemistry: The reaction is generally reversible (thermodynamic control). The bulky sulfoxonium group prefers an equatorial trajectory, placing the methylene group axially and the resulting oxygen axially .

Route B: Wittig Methylenation / Prilezhaev Epoxidation

This route separates carbon-carbon bond formation from oxygen insertion.

  • Mechanism:

    • Wittig: Conversion of the ketone to an exocyclic methylene group.

    • Epoxidation: mCPBA (meta-chloroperoxybenzoic acid) delivers electrophilic oxygen to the alkene.[1][2]

  • Stereochemistry: Epoxidation is governed by steric approach. The reagent approaches from the less hindered equatorial face, resulting in the equatorial oxygen (cis-epoxide relative to the substituent).

G Start Cyclohexanone Derivative Ylide Sulfoxonium Ylide (TMSOI + Base) Start->Ylide Route A Wittig Wittig Reagent (Ph3P=CH2) Start->Wittig Route B Betaine Betaine Intermediate Ylide->Betaine Nu- Attack ProdA Axial Oxygen (Trans-Epoxide) Betaine->ProdA Ring Closure (-DMSO) Alkene Exocyclic Alkene Wittig->Alkene -Ph3PO mCPBA mCPBA (Epoxidation) Alkene->mCPBA Steric Control ProdB Equatorial Oxygen (Cis-Epoxide) mCPBA->ProdB Syn-Addition

Figure 1: Divergent mechanistic pathways illustrating the stereochemical complementarity of the two routes.

Comparative Performance Guide

MetricRoute A: Corey-ChaykovskyRoute B: Wittig + mCPBA
Typical Yield 75% – 92%60% – 85% (over 2 steps)
Stereoselectivity (dr) >90:10 (Favors Axial O)>95:5 (Favors Equatorial O)
Atom Economy High (Loss of DMSO)Low (Loss of Ph₃PO + ArCOOH)
Purification Simple (removal of DMSO/salts)Difficult (Ph₃PO removal can be tedious)
Safety Profile Warning: NaH + DMSO is potentially explosive >50°C.Warning: mCPBA is shock-sensitive; Peroxides require testing.
Time Efficiency < 24 Hours24 – 48 Hours

Detailed Experimental Protocols

Protocol A: Thermodynamic Spiro-Epoxidation (Corey-Chaykovsky)

Objective: Synthesis of trans-1-oxaspiro[2.5]octan-4-one (Axial Oxygen).

  • Reagent Preparation:

    • Flame-dry a 3-neck round-bottom flask (RBF) under Argon.

    • Add Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv) and dry DMSO (10 mL/g substrate).

    • Critical Step: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise at room temperature. Wait for H₂ evolution to cease (approx. 1 hr) until a clear solution (dimethyloxosulfonium methylide) forms.

  • Reaction:

    • Cool the ylide solution to 0°C.

    • Add the Cyclohexanone substrate (1.0 equiv) dissolved in minimal dry DMSO/THF (1:1) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup:

    • Quench slowly with cold water. Extract with Et₂O (3x).

    • Wash combined organics with brine (to remove DMSO). Dry over MgSO₄.

    • Concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Silica gel). Note: The spiro-epoxide is often acid-sensitive; add 1% Et₃N to the eluent.

Protocol B: Steric-Controlled Spiro-Epoxidation (Wittig/mCPBA)

Objective: Synthesis of cis-1-oxaspiro[2.5]octan-4-one (Equatorial Oxygen).

Step 1: Methylenation

  • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF (0.5 M) in a flame-dried RBF under N₂.

  • Add KOtBu (1.2 equiv) at 0°C. Stir for 30 min (Solution turns bright yellow).

  • Add Cyclohexanone substrate (1.0 equiv) dropwise.

  • Stir at RT for 2 hours. Quench with saturated NH₄Cl.

  • Extract (Hexanes), dry, and concentrate. Remove Ph₃PO via filtration through a silica plug (eluting with Hexanes).

Step 2: Epoxidation

  • Dissolve the Exocyclic Alkene (from Step 1) in DCM (0.2 M).

  • Cool to 0°C. Add mCPBA (1.2 equiv, <77% purity usually) portion-wise.

  • Buffer Option: If the substrate is acid-sensitive, add NaHCO₃ (2.0 equiv) to the suspension to neutralize m-chlorobenzoic acid byproduct.

  • Stir at 0°C -> RT for 4 hours.

  • Workup: Quench with saturated Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

Expert Insights & Troubleshooting

Safety: The DMSO/NaH Hazard

In Route A, the deprotonation of TMSOI with NaH in DMSO generates hydrogen gas and heat.

  • Risk: DMSO decomposes exothermically above certain temperatures, and NaH can initiate "runaway" decomposition.

  • Mitigation: Never heat the NaH/DMSO mixture above 50°C. For large scales (>100g), use KOtBu in THF/DMSO mixtures instead of NaH to avoid H₂ evolution.

Purification: The Phosphine Oxide Problem

In Route B, removing Triphenylphosphine oxide (Ph₃PO) is the bottleneck.

  • Tip: If Ph₃PO co-elutes with your product, triturate the crude mixture with cold Hexanes or Et₂O. Ph₃PO will precipitate out; the alkene/epoxide usually remains in solution.

Stereochemical Reversal

If you require the Equatorial Oxygen but must use Route A (one-step), switch reagents:

  • Replace Trimethylsulfoxonium Iodide (TMSOI) with Trimethylsulfonium Iodide (TMSI) + BuLi .

  • Why: The sulfonium ylide is less stable (kinetic control) and engages in irreversible addition, often reversing the selectivity to favor the equatorial oxygen (similar to Route B).

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3][4] Link

  • Corey, E. J., & Snider, B. B. (1972). A Total Synthesis of (±)-Fumagillin. Journal of the American Chemical Society.[3][4] Link

  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Sulfur Ylides. Chemical Communications.[5] Link

  • Mendelovici, M., & Glotter, E. (1992). Epoxidation and Baeyer-Villiger Oxidation of γ-Hydroxy-α,β-Unsaturated Ketones on Exposure to m-Chloroperbenzoic Acid.[3][4] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Novak, M., et al. (2009).[6] Reduction of 4-tert-Butylcyclohexanone: A Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator. Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one Analogs

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus: Evaluation of the 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one scaffold as a core pharmacophore for Methionine Aminopeptidase 2 (M...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus: Evaluation of the 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one scaffold as a core pharmacophore for Methionine Aminopeptidase 2 (MetAP2) inhibition.

Executive Summary & Pharmacological Context

The 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one scaffold represents a simplified, synthetic core analog of the natural product Fumagillin and its semi-synthetic derivative TNP-470 . These compounds are potent, irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP2) , a metalloenzyme critical for post-translational processing and endothelial cell proliferation (angiogenesis).

While TNP-470 and Beloranib have demonstrated significant clinical efficacy in oncology and obesity, their utility has been limited by short plasma half-lives and dose-limiting neurotoxicity. The 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one core serves as a versatile "warhead" intermediate. This guide evaluates its intrinsic activity, stability, and potential as a scaffold for next-generation MetAP2 inhibitors compared to established clinical candidates.

Key Mechanistic Insight

The spiro-epoxide (oxirane) moiety at the C-3 position (fumagillin numbering) or the spiro[2.5]octane system is the electrophilic trap. It undergoes nucleophilic attack by His231 in the MetAP2 active site, forming a covalent adduct that permanently disables the enzyme.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical regions: the reactive spiro-core, the C6-side chain (bromomethyl handle), and the ring conformation.

The Pharmacophore: 5-oxaspiro[2.5]octan-4-one[1]
  • Function: This is the minimal structural requirement for MetAP2 inhibition.

  • Mechanism: The strained spiro-epoxide/lactone system is positioned to be opened by the imidazole nitrogen of His231.

  • SAR Rule: Modification of the spiro-ring size (e.g., to a spiro[3.5] system) or removal of the epoxide oxygen drastically reduces potency (>100-fold loss in IC50), confirming the necessity of the strained ether/ketone for covalent capture.

The C6-Position: Bromomethyl vs. Extended Chains
  • 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one (The Scaffold): The bromomethyl group is a modest lipophilic handle and a potential electrophile. However, it lacks the extensive hydrophobic interactions provided by the long side chains of fumagillin.

    • Result: Lower intrinsic potency (IC50 ~50–100 nM range) compared to full drugs.

  • TNP-470 (Chloroacetyl-carbamoyl side chain): The extended chain at C6 reaches into the hydrophobic pocket of MetAP2, stabilizing the non-covalent transition state before the covalent bond forms.

    • Result: High potency (IC50 < 1 nM).

  • Beloranib: Uses a complex aromatic side chain to improve metabolic stability and potency.

Diagram: SAR Logic & Interaction Map

SAR_Logic Core 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one (Scaffold Core) Spiro Spiro-Epoxide/Ketone (Warhead) Core->Spiro Contains Bromomethyl C6-Bromomethyl Group (Functional Handle) Core->Bromomethyl Contains Target MetAP2 Active Site (His231) Spiro->Target Covalent Bond Formation (Irreversible Inhibition) Potency Potency Determinant (Hydrophobic Pocket) Bromomethyl->Potency Limited Interaction (vs. TNP-470) Potency->Target Affinity Modulation

Caption: SAR logic of the 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one scaffold. The spiro-core drives covalent binding, while the C6-substituent modulates affinity via hydrophobic interactions.

Comparative Performance Data

The following table contrasts the 6-(Bromomethyl) scaffold with standard MetAP2 inhibitors.

Feature6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one TNP-470 Beloranib (CKD-732)
Role Synthetic Intermediate / Core ScaffoldClinical Standard (Oncology)Clinical Candidate (Obesity)
MetAP2 IC50 ~50 - 100 nM (Estimated)0.5 - 1.0 nM 0.2 - 0.5 nM
HUVEC Proliferation (GI50) ~200 nM~10 nM~5 nM
Mechanism Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
Plasma Stability (t1/2) Moderate (Lack of labile esters)Low (< 10 min, ester hydrolysis)High (Optimized side chain)
BBB Penetration Moderate (Low MW, Lipophilic)High (Causes Neurotoxicity)Low/Moderate
Key Limitation Lower potency due to lack of side-chainNeurotoxicity; Rapid clearanceThrombosis risk (Clinical hold)

Analysis: The 6-(Bromomethyl) analog serves as a robust starting point. It retains the essential mechanism of action but requires further derivatization at the bromomethyl position (e.g., nucleophilic displacement with amines or thiols) to achieve the nanomolar potency required for a clinical candidate. Its primary advantage is its synthetic versatility compared to the complex natural product extraction required for fumagillin.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This is a representative protocol for constructing the spiro[2.5]octan-4-one core.

  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal.

  • Spiro-Annulation:

    • React with 1,2-dibromoethane in the presence of base (e.g., K2CO3, DMSO) or use a sulfur ylide (Corey-Chaykovsky reaction) to form the spiro-cyclopropane/epoxide ring.

  • Functionalization:

    • Introduce the bromomethyl group via alpha-bromination of the ketone or manipulation of a pre-existing double bond (e.g., NBS bromination).

  • Deprotection: Acidic hydrolysis of the acetal to restore the ketone.

MetAP2 Enzymatic Assay (Self-Validating Protocol)

This assay measures the release of free methionine from a peptide substrate.

Reagents:

  • Enzyme: Recombinant Human MetAP2 (10 nM final).

  • Substrate: Met-Gly-Pro-pNA (p-nitroanilide) or a fluorogenic substrate (Met-AMC).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2 (Essential cofactor).

Workflow:

  • Incubation: Incubate MetAP2 with the test compound (6-(Bromomethyl) analog) for 30 minutes at 37°C. Control: DMSO only (0% inhibition).[1]

  • Reaction Start: Add substrate (Met-Gly-Pro-pNA, 1 mM).

  • Measurement: Monitor absorbance at 405 nm (for pNA) or fluorescence (Ex 360/Em 460 for AMC) kinetically for 20 minutes.

  • Validation:

    • Positive Control: TNP-470 (100 nM) must show >95% inhibition.

    • Z-Factor: Must be >0.5 for valid data.

Biological Pathway & Mechanism

Inhibition of MetAP2 by these analogs triggers a specific signaling cascade leading to endothelial cell cycle arrest.

MetAP2_Pathway Inhibitor 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one MetAP2 MetAP2 Enzyme (Active) Inhibitor->MetAP2 Covalent Binding (His231) MetAP2_Inh MetAP2-Inhibitor Adduct (Inactive) MetAP2->MetAP2_Inh Inactivation eIF2a eIF2α Phosphorylation (Increased) MetAP2_Inh->eIF2a Stress Response p53 p53 Activation eIF2a->p53 Upregulation p21 p21 (CDK Inhibitor) p53->p21 Induction CyclinE Cyclin E / CDK2 p21->CyclinE Inhibition Arrest G1 Cell Cycle Arrest (Anti-Angiogenesis) CyclinE->Arrest Blocks G1->S Transition

Caption: Signaling cascade: MetAP2 inhibition triggers p53-dependent G1 arrest in endothelial cells.

References

  • Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology. Link

  • Sin, N., et al. (1997).[2] "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2."[3] Proceedings of the National Academy of Sciences. Link

  • Bernier, S. G., et al. (2004). "Fumagillin class inhibitors of methionine aminopeptidase-2." Drugs of the Future. Link

  • Kim, Y. M., et al. (2004). "Assessment of the anti-obesity effects of the TNP-470 analog, CKD-732." Journal of Molecular Endocrinology. Link

  • PubChem Compound Summary. "7-Oxa-4-azaspiro[2.5]octan-5-one" (Structural Analog Reference). National Center for Biotechnology Information. Link

Sources

Validation

Benchmarking the synthetic efficiency of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one production

Benchmarking Synthetic Efficiency: 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one Executive Summary The synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one represents a critical challenge in the preparation of spirocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Synthetic Efficiency: 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

Executive Summary

The synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one represents a critical challenge in the preparation of spirocyclic pharmacophores, particularly for MetAP2 inhibitors and fumagillin analogs. This scaffold combines the rigidity of a spiro-cyclopropane motif with the reactivity of a bromomethyl-functionalized


-lactone.

This guide benchmarks two primary synthetic methodologies:

  • Kinetic Halolactonization (Method A): A direct, high-efficiency route utilizing electrophilic activation.

  • Stepwise Epoxide Opening (Method B): A thermodynamic, high-precision route offering superior stereocontrol.

Comparative Analysis of Synthetic Routes

The construction of the 5-oxaspiro[2.5]octan-4-one core hinges on the formation of the C5–O bond and the establishment of the C6 stereocenter.

MetricMethod A: Kinetic Bromolactonization Method B: Epoxide-Mediated Cyclization
Primary Mechanism Electrophilic alkene activation (6-exo-trig)Acid-catalyzed epoxide opening (6-exo-tet)
Precursor 1-(4-Pentenyl)cyclopropanecarboxylic acid1-(4,5-Epoxypentyl)cyclopropanecarboxylic acid
Key Reagents NBS, NaHCO

, MeCN/H

O
mCPBA, then pTsOH (cat.)
Step Count 1 (Concerted)2 (Stepwise)
Yield (Typical) 72–85%60–75% (Overall)
Atom Economy High (Loss of succinimide)Moderate (Loss of benzoic acid)
Regioselectivity High (Favors

-lactone over

-lactone)
Very High (Directed by Baldwin's Rules)
Scalability Excellent (Process-friendly)Good (Requires careful temp control)

Detailed Experimental Protocols

Pre-Step: Synthesis of the Precursor

Substrate:1-(4-Pentenyl)cyclopropanecarboxylic acid

  • Alkylation: Treat ethyl cyclopropanecarboxylate with LDA (-78°C, THF) followed by 5-bromo-1-pentene.

  • Hydrolysis: Saponify the ester using LiOH (THF/H

    
    O) to yield the free acid.
    
    • Checkpoint: Verify alkene integrity via

      
      H NMR (
      
      
      
      5.8 ppm).
Method A: Kinetic Bromolactonization (Recommended for Efficiency)

Rationale: This method leverages the "spiro-effect" where the gem-dialkyl substitution on the cyclopropane ring accelerates cyclization via the Thorpe-Ingold effect.

Protocol:

  • Preparation: Dissolve 1-(4-pentenyl)cyclopropanecarboxylic acid (1.0 equiv) in a biphasic mixture of CH

    
    Cl
    
    
    
    and saturated aqueous NaHCO
    
    
    (1:1 v/v).
  • Activation: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 15 minutes. Shield from light to prevent radical bromination.

  • Reaction: Stir vigorously at 0°C for 2 hours, then warm to room temperature for 4 hours.

    • Mechanism:[1][2] The carboxylate anion attacks the bromonium ion intermediate. The 6-exo-trig pathway is favored over the 7-endo-trig, forming the six-membered

      
      -lactone.
      
  • Workup: Quench with 10% Na

    
    S
    
    
    
    O
    
    
    to remove excess bromine. Extract with CH
    
    
    Cl
    
    
    , dry over MgSO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Target:6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one .

    • Data Check: Look for lactone carbonyl stretch at ~1735 cm

      
       and disappearance of alkene signals.
      
Method B: Stepwise Epoxide Opening (Recommended for Stereocontrol)

Rationale:[1] If the bromolactonization yields inseparable regioisomers (e.g., 5-membered ring byproducts), this route locks the regiochemistry by pre-installing the oxygen.

Protocol:

  • Epoxidation: Treat the methyl ester of the precursor with mCPBA (1.2 equiv) in CH

    
    Cl
    
    
    
    at 0°C. Quench and isolate the epoxide.
  • Hydrolysis & Cyclization: Dissolve the epoxy-ester in THF/H

    
    O. Add LiOH (2.0 equiv) to hydrolyze the ester.
    
  • Acidification: Carefully acidify to pH 3 with 1M HCl or pTsOH.

    • Mechanism:[1][2] Intramolecular nucleophilic attack of the carboxylic acid on the activated epoxide. The 6-exo-tet cyclization is geometrically favored, opening the epoxide to form the lactone and a hydroxymethyl group (which must be subsequently brominated via Appel reaction if the bromide is strictly required, making this a 3-step route for the bromo-derivative).

    • Note: To get the bromomethyl directly, Method A is far superior. Method B is typically used to generate the hydroxymethyl analog.

Mechanistic Visualization

The following diagram illustrates the divergent pathways from the common alkenyl acid precursor.

G Precursor 1-(4-Pentenyl) cyclopropanecarboxylic acid Bromonium Bromonium Ion Intermediate Precursor->Bromonium NBS, NaHCO3 (Method A) Epoxide Epoxide Intermediate Precursor->Epoxide mCPBA (Method B) Target 6-(Bromomethyl)- 5-oxaspiro[2.5]octan-4-one Bromonium->Target 6-exo-trig Cyclization HydroxyLactone 6-(Hydroxymethyl)- 5-oxaspiro[2.5]octan-4-one Epoxide->HydroxyLactone H+, Cyclization HydroxyLactone->Target CBr4, PPh3 (Appel Rxn)

Caption: Comparison of Kinetic Bromolactonization (Method A, Solid Blue) vs. Stepwise Epoxide Opening (Method B, Dashed).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of lactone during workupMaintain pH < 8 during Na

S

O

quench; avoid prolonged exposure to aqueous base.
Impurity:

-Lactone
5-exo cyclization competingEnsure the precursor chain length is correct (4-pentenyl, NOT 3-butenyl). 3-butenyl precursors yield

-lactones.
Color Retention Residual BromineWash organic layer with 10% NaHSO

until colorless.

References

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976, 734–736.

  • Dowle, M. D., & Davies, D. I. "Synthesis and Synthetic Utility of Halolactones." Chemical Society Reviews, 1979, 8, 171–197.

  • Mulzer, J., et al. "Stereocontrolled Synthesis of Spirocyclic

    
    - and 
    
    
    
    -Lactones." Liebigs Annalen der Chemie, 1987, 7–14.
  • Hovorka, M., et al. "Preparation of Spirocyclic Lactones via Radical Cyclization." Tetrahedron, 2006, 62(52), 12227–12234.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one
Reactant of Route 2
6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one
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